molecular formula C14H16O5 B1209563 1'-Acetoxyeugenol acetate

1'-Acetoxyeugenol acetate

Cat. No. B1209563
M. Wt: 264.27 g/mol
InChI Key: NKRBAUXTIWONOV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-acetoxyeugenol acetate is an acetate ester that is eugenol acetate substituted by an acetoxy group at position 1. It has a role as a plant metabolite. It is an acetate ester, a phenylpropanoid and a monomethoxybenzene. It derives from a eugenol.

Scientific Research Applications

Gastroprotective Effects

1'-Acetoxyeugenol acetate, derived from Alpinia galanga, has shown significant gastroprotective effects. In rats, it markedly inhibited ethanol-induced gastric mucosal lesions. This compound's gastroprotective activity is attributed to the 1'-acetoxyl group, which is crucial for its effectiveness. The mode of action suggests that endogenous prostaglandins and sulfhydryl compounds play a role in its protective effect (Matsuda et al., 2003).

Anti-Ulcer Activities

1'-Acetoxyeugenol acetate has also been isolated from the seeds of Alpinia galanga, showing potent anti-ulcer properties. This finding was established through chemical syntheses and further supports the compound's therapeutic potential in treating ulcerative conditions (Mitsui et al., 1976).

Chemotherapeutic Properties Against Breast Cancer

In research involving human breast cancer cells (MCF-7), 1'-Acetoxyeugenol acetate demonstrated significant cytotoxic and apoptotic properties. This compound induced cell death via apoptosis and caused cell cycle arrest in the G(0)/G(1) phase, highlighting its potential as a chemotherapeutic agent against human breast cancer (Hasima et al., 2010).

Antiallergic Activity

1'-Acetoxyeugenol acetate exhibits potent antiallergic activity by inhibiting the release of beta-hexosaminidase in antigen-IgE-mediated degranulation in RBL-2H3 cells. It also inhibited ear passive cutaneous anaphylaxis reactions in mice, suggesting its effectiveness in managing allergic reactions (Matsuda et al., 2003).

Antileishmanial Activity

The compound's role in combating leishmaniasis was identified through its isolation from hexane extract of Alpinia galanga. It showed notable antileishmanial activity, contributing to our understanding of its potential in treating parasitic infections (Kaur & Singh, 2011).

properties

Product Name

1'-Acetoxyeugenol acetate

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

[4-[(1S)-1-acetyloxyprop-2-enyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3/t12-/m0/s1

InChI Key

NKRBAUXTIWONOV-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[C@H](C=C)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC

synonyms

1'-acetoxyeugenol
1'-acetoxyeugenol acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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